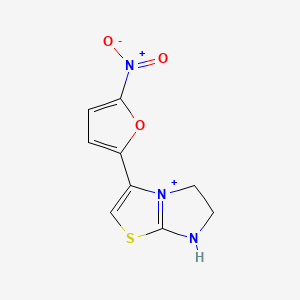
Furazolium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of furazolium involves several synthetic routes. One common method includes the reaction of 5-nitrofuran-2-carbaldehyde with 2-amino-1,3-thiazole under specific conditions to form the this compound structure . Industrial production methods often involve the use of solvents like dimethylformamide and nitromethane to enhance solubility and reaction efficiency .
Chemical Reactions Analysis
Furazolium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different nitro derivatives.
Reduction: The nitro group in this compound can be reduced to an amine group under specific conditions.
Substitution: This compound can undergo substitution reactions where the nitro group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for oxidation, and various halides for substitution reactions. Major products formed from these reactions include amine derivatives, hydroxyl derivatives, and substituted this compound compounds .
Scientific Research Applications
Furazolium has been extensively studied for its antibacterial properties. It has shown effectiveness against a wide range of pathogens, making it a valuable compound in the field of microbiology . In addition to its antibacterial activity, this compound has been explored for its potential use in treating skin infections and other bacterial-related conditions . Its ability to bind bacterial DNA and induce cross-links makes it a potent agent in inhibiting bacterial growth .
Mechanism of Action
The mechanism of action of furazolium involves binding to bacterial DNA and inducing cross-links, which leads to high levels of mutations in the bacterial chromosome . This action inhibits DNA replication and protein production, ultimately leading to bacterial cell death. The molecular targets of this compound include bacterial DNA and various enzymes involved in DNA synthesis .
Comparison with Similar Compounds
Furazolium is unique among nitrofuran derivatives due to its specific structure and antibacterial properties. Similar compounds include:
Furazolidone: Another nitrofuran derivative with similar antibacterial activity but different molecular targets.
Nitrofurantoin: Used primarily for urinary tract infections, it shares a similar mechanism of action but has a different spectrum of activity.
Nitrofurazone: Used topically for wound infections, it has a broader spectrum of activity compared to this compound.
This compound stands out due to its specific binding affinity to bacterial DNA and its potent antibacterial effects .
Properties
CAS No. |
22005-44-3 |
|---|---|
Molecular Formula |
C9H8N3O3S+ |
Molecular Weight |
238.25 g/mol |
IUPAC Name |
3-(5-nitrofuran-2-yl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazol-4-ium |
InChI |
InChI=1S/C9H7N3O3S/c13-12(14)8-2-1-7(15-8)6-5-16-9-10-3-4-11(6)9/h1-2,5H,3-4H2/p+1 |
InChI Key |
QWNNGDMXFGRSPJ-UHFFFAOYSA-O |
Canonical SMILES |
C1C[N+]2=C(N1)SC=C2C3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















